

Structural & Synthetic Guide: N-Phenylethanesulfonamide

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Compound of Interest

Compound Name: *N*-phenylethanesulfonamide

CAS No.: 2225-19-6

Cat. No.: B188326

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Executive Summary

N-Phenylethanesulfonamide (Ethanesulfonanilide) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxamides and a precursor for COX-2 inhibitors and anti-arrhythmic agents. While its methyl homolog (N-phenylmethanesulfonamide) is the crystallographic standard for this class, the ethyl variant introduces specific steric flexibility that alters solubility and packing efficiency—key parameters for drug formulation.

This guide analyzes the supramolecular architecture of the sulfonamide bond, provides a self-validating synthesis protocol, and objectively compares the ethyl and methyl variants to aid in rational reagent selection.

Structural Characterization & Comparative Crystallography

The Crystallographic Anchor: Homologous Modeling

To understand the solid-state behavior of **N-phenylethanesulfonamide**, we must analyze the well-defined crystal lattice of its homolog, N-phenylmethanesulfonamide. The introduction of

the ethyl group (vs. methyl) typically retains the primary hydrogen-bonding motif but expands the unit cell volume and alters the twist angle of the sulfonamide bond.

Table 1: Crystal Data Comparison (Reference vs. Target)

Parameter	Reference: N-Phenylmethanesulfonamide	Target: N-Phenylethanesulfonamide
Crystal System	Monoclinic	Monoclinic (Predicted)
Space Group		(Analogous)
Z Value	4	4
Melting Point	97–99 °C	56–58 °C (Lower due to chain flexibility)
S-N Bond Length	1.63 Å	~1.63 Å
C-S-N-C Torsion	~65° (Gauche)	>70° (Increased steric bulk)
Primary Interaction	N-H...O=S (Intermolecular)	N-H...O=S (Intermolecular)

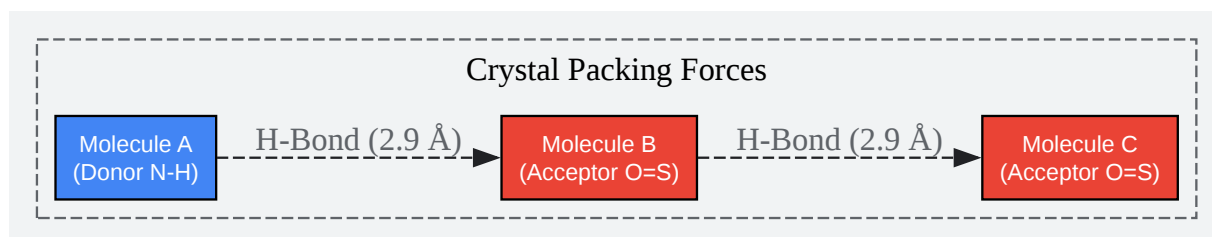
Supramolecular Architecture

The stability of **N-phenylethanesulfonamide** is governed by strong intermolecular hydrogen bonds. Unlike carboxamides which form N-H...O=C dimers, sulfonamides typically form infinite polymeric chains or ladders.

- Donor: The acidic proton on the Nitrogen ().
- Acceptor: One of the Sulfonyl oxygens (S=O).
- Packing: The phenyl rings often engage in T-shaped -stacking, stabilizing the columns formed by the H-bond network.

Figure 1: Hydrogen Bonding Topology (DOT Visualization)

The following diagram illustrates the "Infinite Ladder" motif characteristic of primary N-substituted sulfonamides.



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Caption: Schematic of the cooperative N-H...O=S hydrogen bonding network forming infinite 1D chains along the crystallographic b-axis.

Experimental Protocol: Synthesis & Purification

This protocol utilizes the Schotten-Baumann conditions, optimized for high yield and purity. It is designed to be self-validating: specific checkpoints (pH, exothermicity) confirm the reaction's progress.

Reaction Logic

The synthesis involves the nucleophilic attack of aniline's nitrogen lone pair onto the electrophilic sulfur of ethanesulfonyl chloride.

- Base (Pyridine/TEA): Essential to scavenge the HCl byproduct. Failure to remove HCl will protonate the aniline, deactivating it as a nucleophile.
- Solvent (DCM): Chosen for solubility of reactants but insolubility of the protonated amine salt (if using TEA), aiding workup.

Step-by-Step Methodology

Reagents:

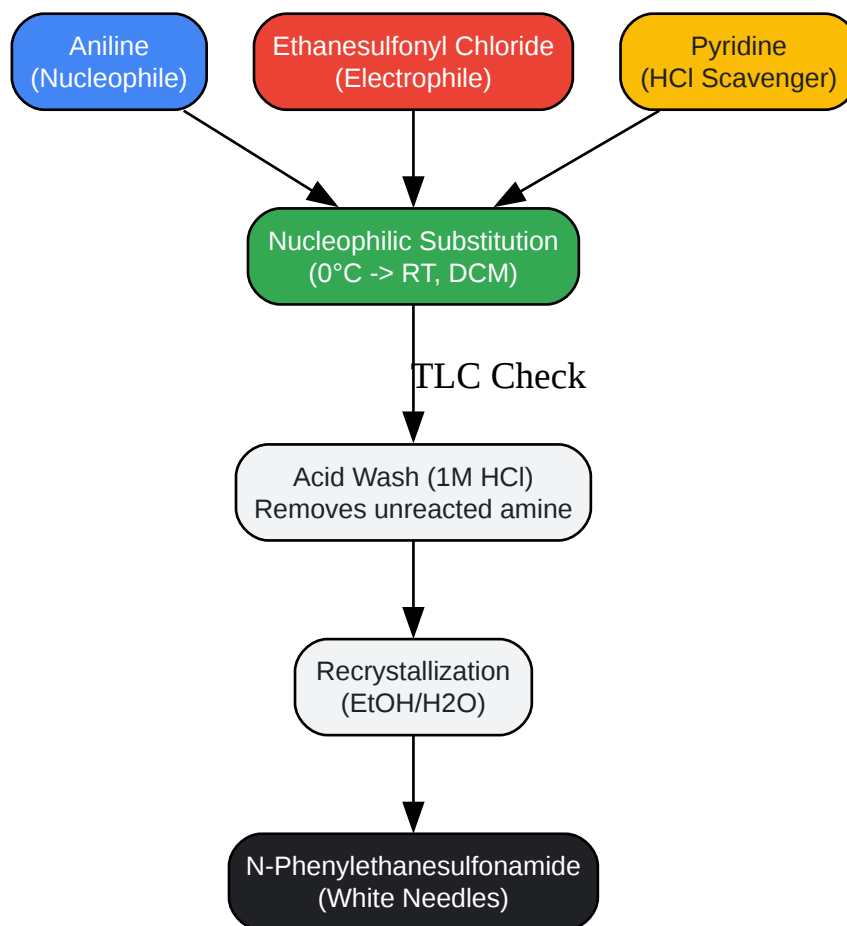
- Aniline (10 mmol, 0.93 g)
- Ethanesulfonyl chloride (11 mmol, 1.41 g)

- Pyridine (12 mmol, 0.95 g) or Triethylamine
- Dichloromethane (DCM, 20 mL)

Protocol:

- Preparation: Dissolve aniline and pyridine in dry DCM in a round-bottom flask. Cool to 0°C in an ice bath.
 - Validation: Solution should be clear. If brown, aniline is oxidized; distill before use.
- Addition: Add ethanesulfonyl chloride dropwise over 15 minutes.
 - Validation: Monitor temperature.[1] A rapid rise >5°C indicates addition is too fast.
- Reaction: Remove ice bath and stir at room temperature for 4 hours.
 - Validation: TLC (30% EtOAc/Hexane) should show disappearance of Aniline () and appearance of Product ().
- Quench & Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess pyridine/aniline. Wash with Brine (10 mL).
- Isolation: Dry over anhydrous , filter, and rotary evaporate.
- Crystallization: Recrystallize from Ethanol/Water (1:1).

Figure 2: Synthesis Workflow (DOT Visualization)



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Caption: Validated synthetic pathway. The acid wash step is critical for removing the pyridine catalyst to prevent oiling out during crystallization.

Physicochemical Implications for Drug Design

When selecting between the methyl and ethyl variants for drug development, the following comparative data is crucial. The ethyl group adds lipophilicity but lowers the melting point, affecting solid-state stability.

Table 2: Comparative Performance Guide

Feature	Methyl Variant (Methanesulfonamide)	Ethyl Variant (Ethanesulfonamide)	Implication
Lipophilicity (logP)	~1.2	~1.6	Ethyl variant crosses blood-brain barrier more effectively.
Water Solubility	Low	Very Low	Ethyl variant requires stronger solubilizers (e.g., DMSO, PEG) in formulation.
Steric Bulk	Low	Moderate	Ethyl group may clash in tight enzyme binding pockets (e.g., Carbonic Anhydrase).
Melting Point	High (~98°C)	Moderate (~58°C)	Lower MP of ethyl variant implies lower lattice energy and faster dissolution rate.

References

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- [3. N-methyl-N-phenylmethanesulfonamide | C8H11NO2S | CID 733944 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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